4-Iodo-1-methoxy-2-methylbenzene
Overview
Description
4-Iodo-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9IO. It is a derivative of benzene, where the hydrogen atoms are substituted by iodine, methoxy, and methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-methoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of compounds like 4-methoxy-2-methylbenzonitrile.
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-methoxy-2-methylbenzene.
Scientific Research Applications
4-Iodo-1-methoxy-2-methylbenzene is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of radiolabeled compounds for diagnostic imaging.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methoxy-2-methylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The methoxy group activates the benzene ring towards electrophilic attack, while the iodine atom can be selectively replaced by other functional groups .
Comparison with Similar Compounds
- 1-Iodo-4-methoxy-2-methylbenzene
- 4-Iodoanisole
- 4-Iodo-2-methylphenol
Comparison: 4-Iodo-1-methoxy-2-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity in substitution reactions and its role as an intermediate in complex syntheses .
Properties
IUPAC Name |
4-iodo-1-methoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBRRGQXYZMUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397387 | |
Record name | 4-iodo-1-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75581-11-2 | |
Record name | 4-Iodo-1-methoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75581-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-iodo-1-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 4-iodo-1-methoxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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